molecular formula C8H8BrNO3 B1379547 1-Bromo-3-ethoxy-2-nitrobenzene CAS No. 1807041-59-3

1-Bromo-3-ethoxy-2-nitrobenzene

Cat. No.: B1379547
CAS No.: 1807041-59-3
M. Wt: 246.06 g/mol
InChI Key: IJWUNCHTEAEIGD-UHFFFAOYSA-N
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Description

Substituted benzenes are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of complex molecules. The nature, number, and position of substituents on the aromatic ring profoundly influence the molecule's electronic and steric properties, thereby dictating its reactivity and potential applications.

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring, are a pivotal class of organic molecules. The nitro group is strongly electron-withdrawing, a property that significantly impacts the reactivity of the aromatic ring. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making such reactions slower compared to benzene (B151609). google.comlibretexts.orglibretexts.orgnist.gov However, it also facilitates nucleophilic aromatic substitution, a reaction pathway that is generally not feasible for unsubstituted benzene. This dual reactivity makes nitroaromatics versatile intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals, dyes, and agrochemicals.

Aryl bromides, which feature a bromine atom directly attached to an aromatic ring, are indispensable precursors in modern organic synthesis. The carbon-bromine bond is relatively weak and can be readily cleaved, making aryl bromides excellent substrates for a variety of cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings often employ aryl bromides to form new carbon-carbon and carbon-heteroatom bonds. This capability has revolutionized the synthesis of complex organic molecules, including many blockbuster drugs and advanced materials. The reactivity of the aryl bromide can be tuned by the presence of other substituents on the aromatic ring.

The arrangement of substituents on a benzene ring, known as positional isomerism (ortho, meta, and para), has a profound impact on the molecule's properties and reactivity. Each substituent exerts electronic effects, which can be broadly categorized as inductive effects and resonance effects. Inductive effects are transmitted through the sigma bonds, while resonance effects involve the delocalization of pi electrons.

Substituents are classified as either activating or deactivating groups. Activating groups increase the rate of electrophilic aromatic substitution compared to benzene and typically direct incoming electrophiles to the ortho and para positions. Conversely, deactivating groups decrease the reaction rate. With the exception of halogens, which are deactivating but ortho-para directing, most deactivating groups are meta-directing. libretexts.orglibretexts.org In a polysubstituted benzene ring, the directing effects of the existing substituents collectively determine the position of further substitution.

Aryl ethers, compounds containing an oxygen atom bonded to an aromatic ring and an alkyl or another aryl group, are prevalent motifs in natural products, pharmaceuticals, and polymers. The synthesis of complex aryl ethers has been a long-standing area of research in organic chemistry. Classical methods like the Williamson ether synthesis are often limited by harsh reaction conditions and substrate scope. Modern research has focused on the development of more versatile and milder methods, particularly those catalyzed by transition metals such as copper and palladium. These advanced synthetic strategies allow for the construction of intricate aryl ether structures with high efficiency and functional group tolerance, opening new avenues for the design and synthesis of novel molecules with desired properties.

The Compound in Focus: 1-Bromo-3-ethoxy-2-nitrobenzene

While the broader classes of substituted benzenes are well-documented, specific information on individual compounds can be limited. This compound is a distinct chemical entity with the CAS number 1807041-59-3. betachem.bizchemicalbook.combldpharm.comfujifilm.com

Physicochemical Properties

Detailed, peer-reviewed research on the specific physicochemical properties of this compound is not widely available in public literature. However, based on its structure, certain general characteristics can be inferred. The presence of the bromine atom and the nitro group suggests a higher molecular weight and likely a solid state at room temperature, similar to many other substituted nitrobenzenes. epa.gov The ethoxy group would contribute to its lipophilicity.

Below is a table of basic identifiers for this compound and related compounds for comparative context.

Compound NameCAS NumberMolecular Formula
This compound1807041-59-3C₈H₈BrNO₃
1-Bromo-2-nitrobenzene577-19-5C₆H₄BrNO₂
1-Bromo-3-nitrobenzene585-79-5C₆H₄BrNO₂
1-Bromo-2-ethoxybenzene583-19-7C₈H₉BrO

Synthesis and Reactivity

Specific, documented laboratory synthesis procedures for this compound are not readily found in scholarly articles. However, a plausible synthetic route could be envisioned through a multi-step process involving the introduction of the bromo, ethoxy, and nitro groups onto a benzene ring. The order of these steps would be crucial and dictated by the directing effects of the substituents at each stage to achieve the desired 1,2,3-substitution pattern. For instance, the synthesis could potentially start from a pre-substituted benzene derivative, followed by subsequent functionalization. libretexts.orglibretexts.org

The reactivity of this compound would be influenced by its three substituents. The nitro group, being strongly deactivating, would make the aromatic ring less susceptible to electrophilic attack. The ethoxy group is an activating, ortho-para directing group, while the bromine atom is a deactivating, ortho-para directing group. The interplay of these electronic effects would determine the regioselectivity of any further substitution reactions. The bromine atom also provides a handle for various cross-coupling reactions, allowing for further molecular elaboration.

Research Applications

Currently, there is a lack of specific research in peer-reviewed literature detailing the applications of this compound. As a polysubstituted nitroaromatic compound, it could potentially serve as an intermediate in the synthesis of more complex molecules in fields such as medicinal chemistry or materials science. The combination of the bromo, ethoxy, and nitro functionalities offers multiple points for chemical modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-ethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWUNCHTEAEIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 1 Bromo 3 Ethoxy 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and position of electrophilic attack are significantly influenced by the substituents already present on the aromatic ring. libretexts.orgquora.com In 1-Bromo-3-ethoxy-2-nitrobenzene, the directing effects of the bromo, ethoxy, and nitro groups are crucial in determining the outcome of EAS reactions.

Directing Group Effects of Bromine, Ethoxy, and Nitro Moieties

The substituents on the benzene ring can be broadly categorized as either activating or deactivating, and as ortho-, para-, or meta-directing. pressbooks.pubstackexchange.com

Ethoxy Group (-OCH2CH3): The ethoxy group is a strong activating group. youtube.com The oxygen atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect is strongest at the ortho and para positions, making the ethoxy group a potent ortho-, para-director. pressbooks.pub

Bromine Atom (-Br): Bromine is a weakly deactivating group. libretexts.org While it is an electronegative atom that withdraws electron density from the ring inductively, it also has lone pairs that can be donated via resonance. In the case of halogens, the inductive effect slightly outweighs the resonance effect, leading to a net deactivation. However, the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.org

Nitro Group (-NO2): The nitro group is a strong deactivating group. pressbooks.pub It is strongly electron-withdrawing through both inductive and resonance effects, significantly reducing the electron density of the benzene ring and making it much less reactive towards electrophiles. stackexchange.com The deactivating nature of the nitro group is most pronounced at the ortho and para positions, which bear a partial positive charge due to resonance. Consequently, the nitro group is a meta-director. stackexchange.com

Table 1: Summary of Directing Group Effects in Electrophilic Aromatic Substitution

SubstituentElectronic EffectReactivityDirecting Effect
-OCH2CH3Electron-donatingActivatingOrtho, Para
-BrElectron-withdrawing (inductive), Electron-donating (resonance)DeactivatingOrtho, Para
-NO2Electron-withdrawingDeactivatingMeta

Competitive Substitution Reactions

In a polysubstituted benzene ring like this compound, the position of electrophilic attack is determined by the combined influence of all substituents. When the directing effects of the substituents are in conflict, the most powerful activating group generally dictates the regioselectivity. youtube.com

In this molecule, the ethoxy group is the most potent activating group. Its ortho-, para-directing influence will therefore be the dominant factor in determining the position of further electrophilic substitution. The available positions for substitution are C4, C5, and C6.

The ethoxy group at C3 directs ortho (to C2 and C4) and para (to C6).

The bromine atom at C1 directs ortho (to C2 and C6) and para (to C4).

The nitro group at C2 directs meta (to C4 and C6).

The directing effects of all three groups are summarized in the table below:

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirected by -OCH2CH3 (ortho, para)Directed by -Br (ortho, para)Directed by -NO2 (meta)Overall Prediction
C4OrthoParaMetaMajor Product
C5---Minor/No Product
C6ParaOrthoMetaMajor Product

Based on the combined effects, electrophilic attack is most likely to occur at the C4 and C6 positions, as these are activated by the powerful ethoxy group and also directed by the other two groups. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at C4 compared to C6.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strongly electron-withdrawing groups. stackexchange.com The mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com

Activation by the Nitro Group for Nucleophilic Displacement

The presence of the strongly electron-withdrawing nitro group is crucial for the activation of the benzene ring towards nucleophilic attack. stackexchange.com The nitro group helps to stabilize the negative charge of the Meisenheimer complex through resonance. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group. stackexchange.com

In this compound, the nitro group is ortho to the bromine atom. This arrangement strongly activates the C1 position for nucleophilic attack, as the negative charge in the resulting Meisenheimer complex can be delocalized onto the nitro group.

Selective Substitution of the Bromine Atom

In SNAr reactions, the leaving group is typically a halide. Bromine is a good leaving group in these reactions. Given the activation by the ortho-nitro group, the bromine atom at the C1 position is the most probable site for nucleophilic substitution. A nucleophile will preferentially attack this carbon, leading to the displacement of the bromide ion.

For example, in a reaction with a nucleophile such as sodium methoxide (B1231860) (NaOCH3), the methoxide ion would attack the C1 carbon, leading to the formation of 1-ethoxy-3-methoxy-2-nitrobenzene.

Reactivity of the Ethoxy Group Under Nucleophilic Conditions

The ethoxy group is generally not a good leaving group in SNAr reactions. The C-O bond is strong, and the ethoxide ion is a stronger base and thus a poorer leaving group compared to the bromide ion. Under typical SNAr conditions, the ethoxy group is expected to remain on the aromatic ring. However, under very harsh reaction conditions (e.g., high temperatures and strong bases), cleavage of the ether linkage could potentially occur, but this is not the primary reaction pathway.

Transition Metal-Mediated Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring of this compound makes it an excellent candidate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are pivotal for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of more complex molecules.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.org For a substrate like this compound, this reaction would facilitate the substitution of the bromine atom with an aryl, vinyl, or alkyl group from a corresponding boronic acid or boronic ester.

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide is influenced by the electronic nature of its substituents. In the case of this compound, the electron-withdrawing nitro group is expected to activate the C-Br bond towards oxidative addition.

While specific studies on this compound are not prevalent in the literature, research on similar substrates, such as 1-bromo-4-nitrobenzene, provides valuable insights into the expected reaction conditions. researchgate.net Effective catalyst systems for such transformations often employ palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in conjunction with phosphine (B1218219) ligands. The choice of ligand is crucial for optimizing catalytic activity, with bulky and electron-rich phosphines often showing superior performance. The selection of a suitable base and solvent system is also critical for the success of the coupling reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Nitro-Aromatic Compounds
Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water100High researchgate.net
ortho-BromoanilinesVarious boronic estersCataXCium A Pd G3K₃PO₄Dioxane/Water100Good to Excellent nih.gov
3-Bromo-2,1-borazaronaphthalenesPotassium alkenyltrifluoroboratesPdCl₂(dppf)Cs₂CO₃Toluene/Water80Up to 90 nih.gov

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides. libretexts.orgwikipedia.org This reaction would allow for the introduction of a primary or secondary amine at the position of the bromine atom in this compound, leading to the synthesis of N-aryl aniline (B41778) derivatives.

The catalytic cycle of the Buchwald-Hartwig amination shares mechanistic similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of ligand is paramount to the success of this reaction, with various generations of bulky, electron-rich phosphine ligands developed to facilitate the coupling of a wide range of amines and aryl halides. wikipedia.org

For a substrate like this compound, the reaction conditions would typically involve a palladium precursor, a suitable phosphine ligand (such as those from the Buchwald or Hartwig groups), and a base in an appropriate solvent. The steric and electronic properties of the amine coupling partner will also influence the optimal reaction conditions.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
Aryl BromideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
BromobenzeneCarbazolePd₂(dba)₃ / TrixiePhosNaOtBuToluene11097 nih.gov
BromobenzeneDiphenylaminePd(OAc)₂ / XPhosNaOtBuToluene11096 nih.gov
Aryl BromidesPrimary AminesPd(OAc)₂ / BINAPNaOtBuToluene80-100High wikipedia.org

Ullmann Coupling and Related Reactions

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form biaryls, has evolved to include a variety of copper- and palladium-catalyzed cross-coupling reactions for the formation of C-C, C-N, and C-O bonds. organic-chemistry.orgnih.gov In the context of this compound, an Ullmann-type reaction could be employed to form a biaryl ether through coupling with a phenol (B47542) or an N-aryl derivative through coupling with an amine.

The classic Ullmann condensation often requires harsh reaction conditions, including high temperatures. organic-chemistry.org However, modern advancements have introduced milder conditions through the use of ligands that enhance the solubility and reactivity of the copper catalyst. Palladium-catalyzed Ullmann-type couplings have also been developed, offering an alternative with often broader substrate scope and milder conditions. researchgate.net

For the synthesis of a biaryl ether from this compound, the reaction would involve a copper or palladium catalyst, a phenoxide, and often a ligand in a high-boiling solvent. Similarly, C-N bond formation can be achieved with various nitrogen nucleophiles.

Table 3: Illustrative Conditions for Ullmann-Type Coupling Reactions
Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
o-Halonitroarenesβ-IodoenonesPd(OAc)₂ / PPh₃-DMF80Good researchgate.net
Aryl IodidesAlkylaminesCuI / EthylenediamineK₂CO₃-100High organic-chemistry.org
Aryl HalidesAmidesCuI / LigandK₂CO₃DMF110Good to Excellent organic-chemistry.org

Reduction Chemistry of the Nitro Group to Amine Derivatives

The nitro group is a versatile functional group that can be readily transformed into an amino group, which is a key building block in many pharmaceuticals and fine chemicals. The reduction of the nitro group in this compound to the corresponding aniline is a crucial transformation that significantly alters the electronic properties of the aromatic ring, converting a deactivating group into a strongly activating one. The challenge in this transformation lies in achieving chemoselectivity, preserving the bromo and ethoxy functionalities.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. researchgate.net This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of hydrogen gas. researchgate.net The choice of catalyst, solvent, and reaction conditions can influence the selectivity of the reduction.

For a substrate like this compound, care must be taken to avoid dehalogenation, which can occur under certain hydrogenation conditions. The use of specific catalysts or additives can help to mitigate this side reaction. The rate of hydrogenation can be influenced by the substituents on the nitroarene. uctm.edu

Table 4: Conditions for Catalytic Hydrogenation of Nitroarenes
SubstrateCatalystSolventPressure (H₂)TemperatureOutcomeReference
o-Nitrobiphenyl5% Pd/CEthanol25-50 psiRoom TempHigh yield of o-Aminobiphenyl orgsyn.org
Nitrobenzene DerivativesRu/CMK-3Water/Ethanol-Room TempHigh conversion, substituent effects observed researchgate.net
NitrophenolsPd/GrapheneAqueous NaBH₄-Room TempHigh activity and stability rsc.org

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Ethoxy 2 Nitrobenzene

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 1-Bromo-3-ethoxy-2-nitrobenzene. The compound, with the chemical formula C8H8BrNO3, has a calculated molecular weight of approximately 246.05 g/mol . rrkchem.com Analysis of related nitroaromatic compounds by mass spectrometry often reveals characteristic fragmentation patterns, including the loss of the nitro group (NO2) or oxygen atoms. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS would provide an exact mass measurement, distinguishing it from other compounds with the same nominal mass. The presence of bromine is particularly distinguishable due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio). researchgate.net

While specific HRMS data for this compound is not extensively documented in readily available literature, the technique has been successfully applied to study other aromatic and nitro-aromatic molecules. researchgate.netstrath.ac.uk These studies demonstrate the capability of HRMS to produce molecular ions and identify doubly charged species, offering deep insights into ionization and dissociation mechanics. researchgate.netstrath.ac.uk For halogenated compounds, HRMS is instrumental in confirming the presence and number of halogen atoms through the distinct isotopic patterns they produce. nih.gov

A theoretical calculation of the exact mass for the primary isotopologues of this compound is presented below, illustrating the precision offered by HRMS.

Table 1: Theoretical Exact Masses of this compound Isotopologues

Isotopologue Formula Isotope Masses Theoretical Exact Mass (Da)
C8H879BrNO3 C=12.000000, H=1.007825, 79Br=78.918337, N=14.003074, O=15.994915 244.9738

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing complex mixtures and verifying the purity of synthesized compounds. For this compound, an LC-MS method would separate the target compound from any starting materials, byproducts, or impurities before it enters the mass spectrometer for detection. bldpharm.com

The application of LC-MS for the analysis of nitroaromatic compounds can sometimes be challenging due to their neutral nature and potentially poor ionization efficiency. researchgate.net To overcome this, chemical derivatization techniques are sometimes employed to convert the nitroaromatic compounds into more readily ionizable aromatic amines. researchgate.net However, direct analysis is often feasible. The use of LC-MS is crucial for the detection of halogenated compounds in various matrices. nih.govresearchgate.net The development of automated tools for analyzing LC-MS data, such as those that recognize isotopic patterns of halogens, has streamlined the identification of such compounds in complex samples. nih.gov

While a specific, detailed LC-MS protocol for this compound is not publicly detailed, a general approach can be outlined.

Table 2: Representative LC-MS Parameters for Analysis of Aromatic Compounds

Parameter Description
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A gradient of water (often with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 5 µL
MS Detector Quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and semi-polar molecules, making it a common choice for LC-MS applications. In the context of this compound, ESI-MS would likely be performed in both positive and negative ion modes to determine which provides better sensitivity.

In positive-ion mode, the molecule could be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation from the mobile phase (e.g., [M+Na]⁺). In negative-ion mode, which is often effective for nitroaromatic compounds, the molecule might be detected as a deprotonated molecule [M-H]⁻ or as a molecular anion [M]⁻•. researchgate.netrsc.org

Tandem mass spectrometry (MS/MS) experiments using ESI can provide further structural information. nih.gov By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For this compound, expected fragmentation pathways could include the loss of the nitro group (-NO2), the ethoxy group (-OC2H5), or a bromine radical (•Br). The study of related brominated and nitro-containing compounds by ESI-MS provides a framework for predicting these fragmentation patterns. researchgate.netnih.gov

Table 3: Predicted Ions and Fragments in ESI-MS of this compound

Ion Type Predicted m/z (for 79Br) Predicted m/z (for 81Br) Description
[M+H]⁺ 245.98 247.98 Protonated molecule
[M+Na]⁺ 267.96 269.96 Sodium adduct
[M]⁻• 244.97 246.97 Molecular anion radical
[M-NO2]⁺ 199.99 201.99 Loss of nitro group

Computational and Theoretical Chemistry of 1 Bromo 3 Ethoxy 2 Nitrobenzene

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 1-Bromo-3-ethoxy-2-nitrobenzene, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement and to understand the distribution and energy levels of its electrons.

This subsection would have presented the optimized geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles, as calculated by DFT methods. A conformational analysis would explore the different spatial arrangements of the ethoxy and nitro groups relative to the benzene (B151609) ring and identify the lowest energy conformer. Without specific studies, no data table of these parameters can be provided.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. This section would have detailed the calculated energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and discussed their implications for the molecule's reactivity. The absence of specific calculations prevents the creation of a data table for these values.

An MESP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis would have provided insights into the reactive sites of this compound. However, no such maps have been published for this specific compound.

Quantitative Structure-Property Relationships (QSPR) and Reactivity Descriptors

QSPR studies aim to correlate the structural features of a molecule with its physical, chemical, or biological properties. Reactivity descriptors, derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, would have been presented here to quantify the molecule's reactivity. The lack of source data precludes the presentation of a table of these descriptors.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

This section would have presented the theoretical vibrational frequencies of this compound, calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and are fundamental in interpreting experimental infrared (IR) and Raman spectra. Without specific computational studies, a table of simulated vibrational frequencies cannot be generated.

Calculated Nuclear Magnetic Resonance Chemical Shifts

There are no specific studies or data sets found that provide calculated ¹H or ¹³C NMR chemical shifts for this compound. While general computational methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets, are commonly used to predict NMR spectra for organic molecules, the application of these methods to this compound has not been documented in the searched literature.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. These calculations are sensitive to the chosen computational level of theory and the solvent model used to simulate the chemical environment. For substituted benzenes, the chemical shifts of ring protons and carbons are influenced by the electronic effects (both inductive and resonance) of the substituents. In the case of this compound, the interplay between the electron-withdrawing nitro group, the electron-donating ethoxy group, and the halogen bromine atom would create a complex substitution pattern influencing the electron density and thus the magnetic shielding at each atomic position. However, without specific computational studies, a data table of these calculated shifts cannot be compiled.

Reaction Mechanism Elucidation via Transition State Calculations

Information regarding the use of transition state calculations to elucidate the reaction mechanisms of this compound is not available in the reviewed literature. Transition state theory and computational chemistry are powerful tools for studying reaction pathways, determining activation energies, and characterizing the geometry of transition state structures.

For related compounds like substituted nitrobenzenes, computational studies have been performed to investigate mechanisms such as vicarious nucleophilic substitution (VNS). These studies often employ DFT methods to map the potential energy surface of the reaction, identifying intermediates and the high-energy transition state that connects reactants to products. The analysis typically includes examining the reaction force, electronic flux, and the influence of different substituents on the reaction barrier. Such calculations would be critical in understanding, for example, the regioselectivity and kinetics of nucleophilic aromatic substitution on the this compound ring. Nevertheless, no specific research applying these computational techniques to this compound has been found.

Applications in Modern Organic Synthesis and Material Science

A Pivotal Intermediate in the Synthesis of Complex Molecules

The strategic positioning of the bromo, ethoxy, and nitro groups on the benzene (B151609) ring makes 1-Bromo-3-ethoxy-2-nitrobenzene a highly valuable precursor for a variety of intricate organic molecules. The differential reactivity of these functional groups allows for selective transformations, paving the way for the synthesis of diverse and complex structures.

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The structural framework of this compound is embedded in various scaffolds that are of significant interest in medicinal chemistry. The presence of the nitro group, which can be readily reduced to an amine, and the bromo group, which can participate in a wide array of cross-coupling reactions, allows for the introduction of molecular diversity. This versatility is crucial for the development of new therapeutic agents.

Building Block for Agrochemical and Specialty Chemical Development

In the field of agrochemicals, the development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel organic molecules. The structural motifs present in this compound can be elaborated to produce compounds with desired biological activities. The nitroaromatic core is a common feature in many agrochemicals, and the ability to functionalize the molecule at the bromo and ethoxy positions provides a pathway to fine-tune its efficacy and spectrum of activity.

Similarly, in the realm of specialty chemicals, this compound can serve as a starting material for the synthesis of dyes, pigments, and other performance chemicals. The chromophoric nature of the nitroaromatic system, combined with the ability to introduce various substituents, allows for the creation of molecules with specific optical and electronic properties.

Utilization in the Design and Synthesis of Advanced Organic Materials

The unique electronic and structural features of this compound make it a valuable component in the design and synthesis of advanced organic materials with tailored properties.

Optoelectronic Materials and Sensors

The nitro group in this compound is a strong electron-withdrawing group, which can impart significant charge-transfer characteristics to molecules incorporating this unit. This property is highly desirable in the development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the molecule through the bromo and ethoxy groups allows for the tuning of its electronic energy levels and charge-transport properties.

Furthermore, the reactivity of the functional groups makes this compound a useful precursor for the synthesis of chemosensors. By incorporating a recognition element that can selectively bind to a target analyte, and a signaling unit derived from the nitroaromatic core, it is possible to design sensors that exhibit a measurable change in their optical or electronic properties upon binding.

Functional Polymers and Liquid Crystals

The rigid aromatic core of this compound can be incorporated into polymer backbones or as pendant groups to create functional polymers with specific thermal, mechanical, and electronic properties. The presence of the reactive bromo group allows for its polymerization through various cross-coupling reactions.

In the field of liquid crystals, the anisotropic shape and polarizability of molecules are key determinants of their mesomorphic behavior. The elongated structure and the presence of the polar nitro group in derivatives of this compound can favor the formation of liquid crystalline phases. By carefully designing the molecular structure, it is possible to create materials that exhibit specific liquid crystal phases over a desired temperature range.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. cam.ac.ukscispace.com The goal of DOS is to explore a larger area of chemical space than is typically covered by traditional target-oriented synthesis. nih.govnih.gov this compound is an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.

A typical DOS strategy involving this compound might proceed as follows:

Initial Scaffolding Reaction: The bromo group can be used in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce a wide range of substituents and build the initial molecular scaffold.

Functional Group Interconversion: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or sulfonylation reactions. This opens up a vast array of possibilities for introducing diversity.

Modification of the Ethoxy Group: The ethoxy group can be cleaved to reveal a phenol (B47542), which can then be derivatized in numerous ways.

By systematically applying a series of different reactions to the three functional groups of this compound, it is possible to generate a large and diverse library of compounds from a single starting material. This approach is highly efficient and allows for the exploration of a wide range of molecular architectures in the search for new bioactive molecules or materials with novel properties.

Future Perspectives and Interdisciplinary Research Avenues

Green Chemistry Principles in the Production and Transformations

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly methods for the synthesis and subsequent reactions of 1-Bromo-3-ethoxy-2-nitrobenzene.

Traditional synthetic routes for substituted nitroaromatics often involve harsh reagents and generate significant waste. Future research is focused on developing more sustainable pathways. Key areas of exploration include:

Alternative Nitrating Agents: Replacing traditional nitric acid/sulfuric acid mixtures with more environmentally benign options like dinitrogen pentoxide (N₂O₅) or nitrogen dioxide (NO₂) in conjunction with an oxygen-rich atmosphere.

Solvent-Free or Green Solvent Reactions: Investigating solid-state reactions or the use of greener solvents such as ionic liquids or supercritical fluids to minimize volatile organic compound (VOC) emissions.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods.

Biocatalysis: Exploring the potential of enzymes, such as nitroreductases or laccases, to catalyze the synthesis or transformation of this compound with high selectivity and under mild conditions.

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. nih.gov For the synthesis of compounds like this compound, research into environmentally benign catalysts is a priority. rsc.org

Heterogeneous Catalysts: Developing solid-supported catalysts, such as zeolites or metal oxides, can simplify catalyst recovery and reuse, minimizing waste. nih.gov For instance, the use of silver nanoparticles immobilized on a polymer matrix has shown effectiveness in the reduction of nitrophenols, a related class of compounds. nih.gov

Organocatalysis: Employing small organic molecules as catalysts can avoid the use of toxic and expensive heavy metals. For example, 3-nitrobenzeneboronic acid has been demonstrated as an efficient and environmentally friendly catalyst for transesterification reactions. researchgate.net

Photocatalysis: Utilizing light to drive chemical reactions with the aid of a photocatalyst can lead to highly efficient and selective processes at ambient temperature and pressure.

Automation and Flow Chemistry in Production Scale-Up

The specialty chemicals industry is undergoing a digital transformation, with automation and flow chemistry playing pivotal roles in enhancing production efficiency, safety, and consistency. indianchemicalnews.comsiemens.com For the production of this compound, these technologies offer significant advantages.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, provides superior control over reaction parameters such as temperature, pressure, and mixing. This leads to improved yields, higher purity, and enhanced safety, especially for potentially exothermic nitration reactions. Automation of flow chemistry systems allows for real-time monitoring and optimization of reaction conditions, reducing human error and enabling more efficient production. malisko.comskyio.com

Table 1: Comparison of Batch vs. Flow Chemistry for Nitroaromatic Synthesis

FeatureBatch ChemistryFlow Chemistry
Heat Transfer Poor, potential for hotspotsExcellent, high surface-to-volume ratio
Safety Higher risk with exothermic reactionsInherently safer, small reaction volumes
Scalability Difficult, requires reactor redesignStraightforward, "scaling out" by running parallel reactors
Process Control Limited, slow response to changesPrecise control over parameters
Productivity Lower, includes downtime for cleaningHigher, continuous operation

Chemoinformatics and Machine Learning for Property Prediction and Reaction Design

Chemoinformatics and machine learning are powerful computational tools that can accelerate the discovery and development of new molecules and chemical processes. numberanalytics.com For this compound, these approaches can be used to:

Predict Physicochemical Properties: Algorithms can predict properties such as solubility, boiling point, and reactivity based on the molecular structure, aiding in process design and optimization. nih.gov Chemoinformatics helps in understanding concepts like aromaticity, which influences the reactivity of the compound. cheminf20.orglibretexts.org

Reaction Outcome Prediction: Machine learning models can be trained on existing reaction data to predict the yield and potential byproducts of synthetic routes to this compound, guiding chemists toward the most efficient and selective methods.

De Novo Design: Advanced algorithms can design novel synthetic routes or even new molecules with desired properties, opening up possibilities for new applications of this compound derivatives.

Computational methods like Density Functional Theory (DFT) can be used to calculate properties and understand the structural relationships of nitroaromatic compounds. stfc.ac.uknih.gov

Integration with Supramolecular Chemistry for Novel Architectures

Supramolecular chemistry, the study of systems involving intermolecular interactions, offers exciting possibilities for creating novel materials and functional systems based on this compound. The specific arrangement of the bromo, ethoxy, and nitro groups on the benzene (B151609) ring can direct the formation of well-defined supramolecular assemblies.

Crystal Engineering: The substituents on the benzene ring can participate in various non-covalent interactions, such as halogen bonding (from the bromine atom), hydrogen bonding (with the ethoxy and nitro groups), and π-π stacking. By understanding and controlling these interactions, it is possible to design crystalline materials with specific architectures and properties.

Host-Guest Chemistry: The electron-deficient nature of the nitroaromatic ring makes it a potential guest for electron-rich host molecules like cyclodextrins or calixarenes. Such host-guest complexes could be used for applications in sensing, catalysis, or controlled release. The study of supramolecular recognition of nitroaromatics is an active area of research. acs.org

Self-Assembling Materials: this compound and its derivatives could serve as building blocks for the self-assembly of larger, more complex structures like liquid crystals or gels. These materials could have applications in electronics, optics, or biomedicine. The formation of protein assemblies can be guided by synthetic supramolecular systems. nih.gov Nitroaromatic compounds are of interest in the development of materials for the detection of pollutants. researchgate.netresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.